Cas no 37412-64-9 (1-(4-Methoxybenzyl)-2-thiourea)
1-(4-Methoxybenzyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
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- Thiourea,N-[(4-methoxyphenyl)methyl]-
- 1-(4-METHOXYBENZYL)-2-THIOUREA
- (4-methoxyphenyl)methylthiourea
- [(4-methoxyphenyl)methyl]thiourea
- MFCD00060467
- N-(4-methoxybenzyl)thiourea
- VS-08662
- 1-(4-methoxybenzyl)thiourea
- SR-01000514698
- SR-01000514698-1
- 1-(4-methoxy benzyl)-2-thiourea
- CS-0302991
- A823637
- KCPZCBGTVXMSPQ-UHFFFAOYSA-N
- SCHEMBL318068
- DTXSID30354225
- 37412-64-9
- FT-0682095
- EN300-28850
- 1-[(4-methoxyphenyl)methyl]thiourea
- AKOS001721311
- BBL028085
- DB-018601
- STK932676
- 1-(4-Methoxybenzyl)-2-thiourea
-
- MDL: MFCD00060467
- Inchi: 1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
- InChI Key: KCPZCBGTVXMSPQ-UHFFFAOYSA-N
- SMILES: S=C(N)NCC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 196.06700
- Monoisotopic Mass: 196.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 79.4Ų
Experimental Properties
- Density: 1.198
- Melting Point: 135 °C
- Boiling Point: 344.5°Cat760mmHg
- Flash Point: 162.1°C
- Refractive Index: 1.611
- PSA: 79.37000
- LogP: 2.11960
1-(4-Methoxybenzyl)-2-thiourea Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:IRRITANT
- Storage Condition:(BD51218)
- Risk Phrases:R36/37/38
1-(4-Methoxybenzyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(4-Methoxybenzyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056750-1g |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 97% | 1g |
812CNY | 2021-05-07 | |
| Fluorochem | 018784-2g |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 2g |
£62.00 | 2022-03-01 | ||
| Fluorochem | 018784-10g |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 10g |
£254.00 | 2022-03-01 | ||
| Alichem | A019139778-25g |
1-(4-Methoxybenzyl)thiourea |
37412-64-9 | 95% | 25g |
$331.00 | 2023-09-02 | |
| Ambeed | A415975-1g |
1-(4-Methoxybenzyl)thiourea |
37412-64-9 | 97% | 1g |
$49.00 | 2021-07-07 | |
| TRC | M330908-25mg |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M330908-50mg |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M330908-250mg |
1-(4-Methoxybenzyl)-2-thiourea |
37412-64-9 | 250mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB150209-2 g |
1-(4-Methoxybenzyl)-2-thiourea; 97% |
37412-64-9 | 2 g |
€148.50 | 2023-07-20 | ||
| abcr | AB150209-10 g |
1-(4-Methoxybenzyl)-2-thiourea; 97% |
37412-64-9 | 10 g |
€437.50 | 2023-07-20 |
1-(4-Methoxybenzyl)-2-thiourea Suppliers
1-(4-Methoxybenzyl)-2-thiourea Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-(4-Methoxybenzyl)-2-thiourea
Introduction to 1-(4-Methoxybenzyl)-2-thiourea (CAS No. 37412-64-9)
1-(4-Methoxybenzyl)-2-thiourea, identified by the Chemical Abstracts Service Number (CAS No.) 37412-64-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thiol derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various pharmacologically active molecules. The presence of both a benzyl group and a thiourea moiety endows this compound with unique reactivity, enabling its application in diverse synthetic pathways.
The 1-(4-Methoxybenzyl)-2-thiourea structure is characterized by a benzene ring substituted with a methoxy group at the para position, linked to a thiourea functional group. This configuration not only contributes to its chemical stability but also facilitates its participation in nucleophilic substitution reactions, making it a preferred building block in medicinal chemistry. The compound's solubility profile and thermal properties further enhance its utility in synthetic protocols, allowing for efficient handling and manipulation under controlled laboratory conditions.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of thiourea derivatives as potential therapeutic agents. The 1-(4-Methoxybenzyl)-2-thiourea molecule, with its well-documented reactivity, has been investigated for its role in synthesizing novel compounds targeting various biological pathways. For instance, studies have highlighted its potential in developing inhibitors for enzymes involved in metabolic disorders and inflammatory conditions. The methoxybenzyl moiety serves as an effective linker, enhancing the bioavailability and metabolic stability of the resulting drug candidates.
One of the most compelling aspects of 1-(4-Methoxybenzyl)-2-thiourea is its role in the synthesis of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The thiourea group can interact with the active sites of proteases through hydrogen bonding and electrostatic interactions, thereby inhibiting their catalytic activity. Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding affinities of thiourea-based compounds, leading to the development of more potent and selective inhibitors.
The 1-(4-Methoxybenzyl)-2-thiourea derivative has also been explored in the context of antimicrobial applications. Its structural features allow it to disrupt bacterial cell membranes by forming disulfide bonds with membrane proteins, leading to cell lysis. This mechanism has been particularly promising against drug-resistant strains of bacteria, where traditional antibiotics have shown limited efficacy. Furthermore, the compound's ability to undergo bioconjugation reactions has opened up avenues for developing targeted drug delivery systems, improving therapeutic outcomes.
From a synthetic chemistry perspective, 1-(4-Methoxybenzyl)-2-thiourea serves as a versatile precursor for constructing more complex molecules. Its reactivity with various electrophiles and nucleophiles allows for the introduction of diverse functional groups, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity. This flexibility has been leveraged in the development of kinase inhibitors, which play a pivotal role in cancer therapy by inhibiting aberrant signaling pathways.
The growing interest in green chemistry principles has also influenced the synthesis of 1-(4-Methoxybenzyl)-2-thiourea. Researchers are increasingly employing catalytic methods and solvent-free reactions to minimize waste and energy consumption. These sustainable approaches not only align with environmental regulations but also enhance cost-efficiency, making large-scale production more feasible. Additionally, biocatalytic methods using enzymes have been explored as alternative routes to synthesizing this compound, offering higher selectivity and reduced byproduct formation.
In conclusion, 1-(4-Methoxybenzyl)-2-thiourea (CAS No. 37412-64-9) represents a cornerstone molecule in modern pharmaceutical research. Its unique structural attributes and reactivity make it indispensable in designing novel therapeutic agents targeting a wide range of diseases. As scientific understanding progresses, further applications and optimizations are expected to emerge, solidifying its place as a critical component in drug discovery and development pipelines.
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